2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine

Description

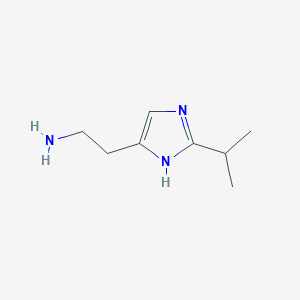

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine is an imidazole-derived amine characterized by a substituted imidazole ring with an isopropyl group at the 2-position and an ethanamine side chain at the 4-position. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound.

Properties

CAS No. |

57118-67-9 |

|---|---|

Molecular Formula |

C8H15N3 |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C8H15N3/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11) |

InChI Key |

VVACTURLJWWFGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2-isopropylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and reactors can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The ethanamine chain can undergo substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, alkyl halides.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interaction with histamine receptors and its potential role in modulating biological processes.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of antihistamine drugs.

Industry: Utilized in the production of various chemical intermediates and pharmaceuticals

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it can modulate various physiological responses, including allergic reactions and inflammatory processes. The molecular targets involved include H1 and H2 histamine receptors, which play key roles in mediating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine can be contextualized by comparing it to two closely related compounds:

Structural Isomer: 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

This isomer differs only in the position of the isopropyl group, which is attached to the 1-nitrogen atom of the imidazole ring instead of the 2-position. Key distinctions include:

- Steric Accessibility : Substituents on nitrogen atoms (1-position) may hinder interactions with planar biological targets compared to carbon-bound substituents (2-position).

- Synthesis: No specific synthesis data is available for this isomer, but nitrogen alkylation pathways are likely involved .

Methyl-Substituted Analog: 2-(4-Methyl-1H-imidazol-5-yl)ethanamine

This compound features a methyl group at the 4-position of the imidazole ring. Notable differences include:

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic and Steric Effects : The 2-isopropyl group in the target compound likely enhances lipophilicity and steric shielding compared to the methyl analog, which may improve membrane permeability but reduce binding affinity to certain targets .

- Synthetic Challenges : Regioselective substitution at the 2-position of imidazole is more synthetically demanding than methylation at the 4/5-positions, as seen in TDAE-mediated reactions for nitroimidazoles .

Biological Activity

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine, also known as a derivative of histamine, has garnered attention for its diverse biological activities. This compound's unique structure, characterized by an imidazole ring with an isopropyl substitution, contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential uses in medicine.

Chemical Structure and Properties

The chemical formula of this compound is C10H16N4. The imidazole ring is crucial for its reactivity and interactions with biological systems. The presence of the isopropyl group increases its lipophilicity, enhancing its ability to penetrate cellular membranes and interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound shows effectiveness against certain bacterial strains and has antifungal properties. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Receptor Interaction : It has been noted to interact with histamine receptors, influencing various physiological responses such as inflammation and immune response modulation .

- Potential Therapeutic Uses : The compound is being studied for applications in allergy diagnostics and as a standard in biological assays due to its significant biological activity .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Modulation : Interaction with histamine receptors can lead to changes in neurotransmitter release and modulation of immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.

- Histamine Receptor Agonism : Research has shown that this compound acts as an agonist at histamine receptors, leading to increased intracellular signaling related to allergic responses. This property makes it a candidate for further investigation in allergy treatments .

- Cytotoxicity Studies : In vitro studies indicated that the compound had cytotoxic effects on cancer cell lines, warranting further exploration into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Methylimidazole | Imidazole ring with a methyl group | Less steric hindrance; different biological activity profile |

| 2-(1-Methylimidazol-4-yl)ethanamine | Similar imidazole structure but with a methyl substitution | Varies in receptor interaction |

| 4-(Aminomethyl)-1H-imidazole | Imidazole ring with an aminomethyl group | Greater polar character; different reactivity |

The unique substitution pattern of this compound enhances its lipophilicity and potential interactions with biological targets compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.